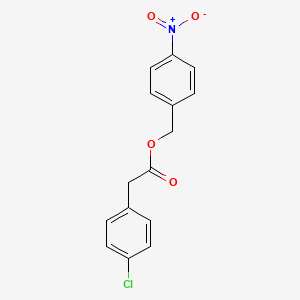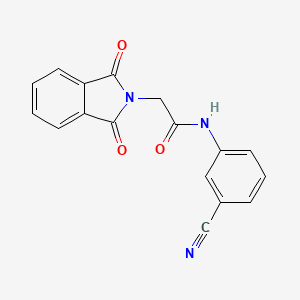
4-nitrobenzyl (4-chlorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitrobenzyl (4-chlorophenyl)acetate, also known as NBD-Cl, is a chemical compound that is commonly used as a fluorescent labeling agent in biochemical and physiological research. It is a highly sensitive and specific reagent that is widely used in the detection of proteins, peptides, and other biomolecules.
Mechanism of Action
The mechanism of action of 4-nitrobenzyl (4-chlorophenyl)acetate involves the covalent attachment of the compound to a target biomolecule through the formation of an ester bond. The resulting labeled molecule can then be detected using fluorescence-based techniques.
Biochemical and Physiological Effects
The use of this compound in biochemical and physiological research has been shown to have minimal effects on the structure and function of labeled biomolecules. However, it is important to note that the labeling process itself may alter the properties of the target molecule, and care should be taken to minimize any potential effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-nitrobenzyl (4-chlorophenyl)acetate in lab experiments is its high sensitivity and specificity for labeling biomolecules. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, one limitation of the compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are many potential future directions for the use of 4-nitrobenzyl (4-chlorophenyl)acetate in scientific research. One area of focus is the development of new labeling strategies that can improve the sensitivity and specificity of the compound. Another area of interest is the use of this compound in the development of new diagnostic and therapeutic agents for a variety of diseases. Overall, the versatility and potential of this compound make it a valuable tool for researchers in a wide range of fields.
Synthesis Methods
The synthesis of 4-nitrobenzyl (4-chlorophenyl)acetate involves the reaction of 4-nitrobenzyl alcohol with 4-chlorophenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting compound is a yellow crystalline powder that is highly soluble in organic solvents such as methanol and ethanol.
Scientific Research Applications
The use of 4-nitrobenzyl (4-chlorophenyl)acetate in scientific research is primarily focused on its fluorescent labeling properties. It is commonly used as a labeling agent for proteins, peptides, and other biomolecules in a variety of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.
Properties
IUPAC Name |
(4-nitrophenyl)methyl 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c16-13-5-1-11(2-6-13)9-15(18)21-10-12-3-7-14(8-4-12)17(19)20/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYNILJOANXEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-methylbenzyl)oxy]-5-nitrobenzaldehyde](/img/structure/B5737682.png)
![S-[2-(4-biphenylylamino)-2-oxoethyl] thiocarbamate](/img/structure/B5737690.png)
![1-(3-methoxybenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5737698.png)
![methyl 2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5737700.png)
![2-benzyl-3-methyl-1-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5737707.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5737717.png)
![2-oxo-2-phenylethyl [(4-chlorophenyl)thio]acetate](/img/structure/B5737722.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5737738.png)
![1-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5737740.png)

![N-benzyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5737758.png)
![1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5737767.png)
![N-(tert-butyl)-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5737778.png)
![N,N-dimethyl-4-[3-(4-methyl-1-piperidinyl)-1-propen-1-yl]aniline](/img/structure/B5737781.png)
